5-(Carboxyhydroxymethyl)uridine is a modified nucleoside derived from uridine, characterized by the addition of a carboxy(hydroxy)methyl group at the 5-position of the uracil base. This compound plays a significant role in various biological processes and is notable for its presence in certain RNA molecules, where it contributes to structural and functional modifications.
The synthesis of 5-(Carboxyhydroxymethyl)uridine typically involves chemical modification techniques that introduce the carboxy(hydroxy)methyl group to uridine. One common method includes the use of specific reagents that facilitate the addition of this functional group under controlled conditions.
The synthesis process may involve:
For instance, a synthesis pathway might employ carbodiimide chemistry to activate the carboxylic acid for reaction with uridine, followed by purification through high-performance liquid chromatography (HPLC) to achieve a high degree of purity .
The molecular structure of 5-(Carboxyhydroxymethyl)uridine is defined by its chemical formula . The compound consists of a uridine backbone with an additional carboxy(hydroxy)methyl group at the 5-position, which alters its properties compared to unmodified uridine.
5-(Carboxyhydroxymethyl)uridine can participate in various chemical reactions typical for modified nucleosides. These include:
These reactions are often facilitated by activating agents such as carbodiimides or anhydrides, which enhance nucleophilicity at the hydroxyl site, allowing for efficient coupling with other molecules or functional groups .
The mechanism of action for 5-(Carboxyhydroxymethyl)uridine primarily involves its role in RNA modification. It can influence RNA stability, folding, and interactions with proteins. The addition of this modified nucleoside can alter the secondary structure of RNA, potentially enhancing its function or resistance to degradation.
Experimental studies suggest that modifications like 5-(Carboxyhydroxymethyl)uridine can affect:
Relevant data indicate that these properties make it suitable for various applications in biochemical research and therapeutic development .
5-(Carboxyhydroxymethyl)uridine has several applications in scientific research:
The biosynthesis of 5-(carboxyhydroxymethyl)uridine (chm⁵U) initiates with a stereochemically precise hydroxylation step catalyzed by Fe(II)/2-oxoglutarate (2OG)-dependent oxygenases. These enzymes utilize molecular oxygen to oxidize the C5 position of uridine residues in tRNA, forming 5-hydroxyuridine (ho⁵U) as the initial intermediate [1] [7]. The reaction mechanism involves the decarboxylation of 2-oxoglutarate (2OG), generating a highly reactive Fe(IV)-oxo intermediate that abstracts a hydrogen atom from the uridine C5 position. Subsequent hydroxyl rebound yields the ho⁵U intermediate with strict (S)-stereochemistry at the carboxyhydroxymethyl side chain [3].
Table 1: Key Enzymes in chm⁵U Biosynthesis
Enzyme | Class | Reaction Catalyzed | Cofactors/Substrates | Stereospecificity |
---|---|---|---|---|
ABH8 | 2OG oxygenase | C5 hydroxylation of Uridine | Fe(II), 2OG, O₂ | (S)-chm⁵U |
Trm9 | Methyltransferase | Carboxymethyl ester methylation | SAM | N/A |
TrhO | Rhodanese family | Aerobic ho⁵U formation in bacteria | O₂ | Not characterized |
TrhP | Peptidase U32 | Prephenate-dependent ho⁵U formation | Prephenate | Not characterized |
The stereochemical fidelity of this hydroxylation is enzymatically enforced. In humans, the 2OG oxygenase ABH8 exclusively generates the (S)-diastereomer of chm⁵U, despite both stereoisomers existing naturally in tRNA [3]. This stereoselectivity arises from precise positioning of the uridine substrate within the enzyme's double-stranded β-helix (DSBH) core fold, which coordinates the Fe(II) center via a conserved 2-His-1-carboxylate facial triad [1] [7]. Bacterial systems employ parallel pathways: TrhO (a rhodanese family protein) mediates oxygen-dependent ho⁵U formation, while TrhP (peptidase U32 family) utilizes prephenate as the oxygen donor under anaerobic conditions [4]. These enzymatic hydroxylations represent the committed step in a pathway that expands the tRNA's decoding capability for non-canonical base pairing.
Following stereospecific hydroxylation, the biosynthesis of chm⁵U derivatives proceeds through methylation. The human enzyme ABH8 possesses a C-terminal S-adenosylmethionine (SAM)-dependent methyltransferase (MT) domain structurally homologous to Saccharomyces cerevisiae Trm9 [3]. This MT domain catalyzes the esterification of (S)-5-carboxyhydroxymethyluridine to form the methyl ester derivative [(S)-mchm⁵U], completing the modification pathway at the wobble position of specific tRNAs.
The MT domain exhibits substrate specificity for the (S)-chm⁵U diastereomer generated by ABH8's N-terminal oxygenase domain. This domain coupling ensures metabolic efficiency by channeling the hydroxylated intermediate directly to methylation without dissociation [3]. In bacteria, the analogous methylation is performed by CmoM, which specifically methylates cmo⁵U (5-carboxymethoxyuridine) to form mcmo⁵U. Structural studies reveal that CmoM recognizes both the carboxy group at the uracil C5 position and the adjacent guanosine at position 35 (G35) in the tRNA anticodon loop [6]. This dual recognition mechanism ensures substrate specificity, preventing promiscuous methylation of structurally similar nucleosides. The methyltransfer reaction proceeds through an Sᴺ2 nucleophilic attack mechanism, where the carboxylate oxygen attacks the methyl group of SAM, resulting in methyl ester formation and S-adenosylhomocysteine (SAH) byproduct [6].
The methylation status of chm⁵U derivatives is dynamically regulated through demethylation reactions catalyzed by AlkB homolog (ALKBH) enzymes. ALKBH proteins belong to the 2OG oxygenase superfamily and utilize similar Fe(II)/2OG cofactor systems as hydroxylases but catalyze oxidative demethylation instead [7]. While ALKBH1 has been directly implicated in tRNA demethylation (e.g., formation of hm⁵Cm and f⁵Cm in tRNALeu), ALKBH4 shows specificity toward protein substrates but may contribute indirectly to epitranscriptomic networks.
The demethylation of mchm⁵U theoretically proceeds through a hydroxymethyl intermediate: ALKBH enzymes oxidize the methyl ester group to hydroxymethyl, then further to formyl, and finally to carboxylate, regenerating chm⁵U [7]. This demethylation pathway potentially serves regulatory functions:
Although direct evidence for ALKBH-mediated demethylation of mchm⁵U remains limited, the established mechanisms for analogous substrates (e.g., m⁶A in mRNA) support this hypothetical pathway. This reversibility establishes mchm⁵U/chm⁵U as dynamic epitranscriptomic marks responsive to cellular microenvironment changes, particularly oxygen and 2OG availability [7] [8].
The precise installation and modification of chm⁵U in tRNA requires exquisite substrate discrimination by processing enzymes. ABH8 exemplifies this specificity through its multi-domain architecture:
Table 2: Substrate Recognition Determinants for chm⁵U-Modifying Enzymes
Enzyme | Key Recognition Elements | Conformational Changes | Biological Consequence |
---|---|---|---|
ABH8 | RRM: D-loop/T-loop; Catalytic domain: U34 conformation | Base flipping of U34 into catalytic pocket | Selective modification of target tRNAs |
CmoM | Anticodon arm geometry; G35 base identity; cmo⁵U34 | Local unfolding of anticodon loop | Methylation only of cognate bacterial tRNAs |
Trm9 | Variable loop; acceptor stem features | Not characterized | Tissue-specific tRNA modification in eukaryotes |
Structural studies of bacterial CmoM complexed with tRNASer₁ reveal how enzymes interrogate tRNA substrates [6]:
This precise molecular recognition ensures that chm⁵U and mchm⁵U modifications occur only in specific tRNA species (e.g., tRNASer, tRNAThr, tRNALeu in humans; tRNAAla, tRNASer, tRNAPro, tRNAThr in bacteria), thereby fine-tuning their decoding capability for particular codon families without disrupting global translation [4] [6]. The dynamic modification status regulated by these enzymes expands the tRNA's decoding capacity, particularly for codons ending in guanosine (GCG, UCG), thereby supporting efficient proteome maintenance under fluctuating cellular conditions [4].
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: